Dimelazine

Physicochemical profiling Drug ionization Tissue distribution prediction

Problem: Sourcing well-characterized phenothiazine H1 antagonists with documented structural and pharmacokinetic differentiation for receptor studies is challenging. Solution: Dimelazine (CAS 15302-12-2) features a unique 1,3-dimethylpyrrolidine N-substituent that alters acid-base properties (pKa 10.14 vs. promethazine 9.1), affecting ionization, membrane permeability, and blood-brain barrier penetration. - Use as an HPLC/MS reference standard with distinct retention time and spectral profile. - Benchmark in in vitro H1 receptor binding panels to assess central vs. peripheral antihistamine activity. - Stable physicochemical properties (density: 1.156 g/cm³, bp: 431.4°C) ensure reproducible analytical results.

Molecular Formula C19H22N2S
Molecular Weight 310.5 g/mol
CAS No. 15302-12-2
Cat. No. B094147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimelazine
CAS15302-12-2
Molecular FormulaC19H22N2S
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESCC1(CCN(C1)C)CN2C3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C19H22N2S/c1-19(11-12-20(2)13-19)14-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21/h3-10H,11-14H2,1-2H3
InChIKeyVRKHTAYPELFGPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimelazine (CAS 15302-12-2) for Research and Reference: Core Pharmacological Classification


Dimelazine (CAS 15302-12-2), a phenothiazine derivative, is classified as a sedative histamine H1 receptor antagonist with additional anticholinergic properties [1]. It is an International Nonproprietary Name (INN)-designated compound recognized in the WHO Drug Dictionary, indicating its formal status in global pharmacopeial contexts [2]. Its primary pharmacological mechanism, as described in pharmacopeial archives, involves competitive antagonism of histamine at H1 receptors, leading to inhibition of histamine-mediated hypotension, smooth muscle contraction, and capillary permeability [3].

Why Generic Substitution of Dimelazine with Other Phenothiazine Antihistamines is Scientifically Unjustified


Despite belonging to the phenothiazine class of H1 antagonists alongside agents like promethazine, Dimelazine possesses a fundamentally distinct N-substituent—specifically a 1,3-dimethyl-3-pyrrolidinylmethyl group—compared to the dimethylamino propyl chain of promethazine [1]. This structural divergence is predicted to alter the molecule's acid-base properties, as evidenced by a computed pKa of 10.14 for Dimelazine versus an experimental pKa of 9.1 for promethazine [2]. Such a difference in basicity can directly influence the ionization state at physiological pH, potentially affecting passive membrane permeability, blood-brain barrier penetration, and lysosomal trapping—all critical determinants of in vivo distribution and off-target engagement . Consequently, interchangeability with close analogs without explicit bridging pharmacokinetic data carries a high risk of non-comparable pharmacological outcomes in preclinical models.

Dimelazine (CAS 15302-12-2) Quantitative Differential Evidence: Physicochemical, Structural, and Pharmacological Comparisons


Molecular Ionization State: Dimelazine vs. Promethazine pKa Differentiation

Dimelazine exhibits a higher predicted acid dissociation constant (pKa = 10.14) compared to the clinically prevalent analog promethazine (pKa = 9.1) [1]. A higher pKa indicates that Dimelazine is a weaker base, and thus a smaller fraction of the molecule will be protonated (ionized) at a given pH. At physiological pH (7.4), this difference in ionization state can result in a higher proportion of neutral, membrane-permeable species for Dimelazine, which may translate to altered passive diffusion kinetics across biological membranes and a distinct tissue distribution profile.

Physicochemical profiling Drug ionization Tissue distribution prediction Phenothiazine comparison

Core Pharmacophore Differentiation: Pyrrolidine Substituent vs. Prototypical Aliphatic Side Chain

The defining structural feature of Dimelazine is its N-(1,3-dimethyl-3-pyrrolidinylmethyl) substituent, which introduces a rigidified, sterically constrained pyrrolidine ring into the critical side-chain pharmacophore [1]. This contrasts markedly with the flexible, open-chain N,N-dimethylpropan-1-amine side chain found in promethazine, the prototypical phenothiazine antihistamine. The pyrrolidine ring in Dimelazine introduces conformational restriction, a different steric footprint, and a tertiary amine center with distinct stereoelectronic properties compared to the freely rotating dimethylamino group of promethazine, suggesting the potential for differential receptor subtype engagement or binding kinetics.

Structure-Activity Relationship (SAR) Medicinal chemistry Molecular design Pharmacophore modeling

Differential Sedative-Antiallergic Indication Profile vs. Prototypical Antihistamines

According to the authoritative French drug database BIAM, the mechanism of action of Dimelazine is 'probably identical to that of promethazine,' yet its formally catalogued therapeutic indications highlight a partially divergent clinical profile [1]. Specifically, while it shares promethazine's indications for allergic reactions, allergic rhinitis, allergic conjunctivitis, pruritus, and urticaria, Dimelazine is noted for its particular effectiveness in hay fever (rhinite allergique) and is explicitly indicated for 'psychomotor excitation,' particularly in children. This suggests a historically observed clinical balance of sedative and antihistaminic effects that may differ from promethazine or meclizine, providing a hypothesis-generating basis for differential central vs. peripheral action in research.

Pharmacological profiling Therapeutic indication Antihistamine specificity Pediatric sedation

High-Value Research and Reference Application Scenarios for Dimelazine (CAS 15302-12-2)


Reference Standard for Chemical Identification and Analytical Method Development

Dimelazine's well-defined chemical structure, INN designation, and stable physicochemical properties (density: 1.156 g/cm³, boiling point: 431.4°C) make it suitable as a reference standard for HPLC, mass spectrometry, or NMR-based analytical method development for phenothiazine-derivative drugs [1]. Its distinct retention time and spectral profile, arising from its unique 1,3-dimethylpyrrolidine substituent, help ensure specificity during the analysis of complex pharmaceutical formulations.

Medicinal Chemistry Tool for Exploring Phenothiazine Structure-Activity Relationships (SAR)

The sterically constrained pyrrolidine ring in Dimelazine's side chain, which contrasts with the flexible aliphatic amine of promethazine, provides medicinal chemists with a unique tool to probe the impact of conformational restriction on H1 receptor affinity, muscarinic receptor selectivity, and metabolic stability by CYP2D6, building directly on the structural evidence outlined in Section 3 [1].

Reference Compound for In Vitro Studies of Sedative-Antihistamine Pharmacology

Based on its documented profile of competitive H1 antagonism combined with explicit sedative and anticholinergic properties, as catalogued in pharmacopeial archives, Dimelazine can serve as a reference phenothiazine in in vitro receptor binding panels or functional assays designed to benchmark novel antihistamines for their therapeutic index between central (sedative) and peripheral (antiallergic) effects [1].

Quote Request

Request a Quote for Dimelazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.